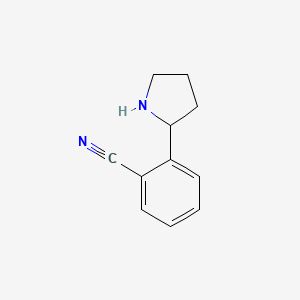

2-(2-Pyrrolidinyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIZVTYINHDZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Pyrrolidinyl Benzonitrile and Analogues

Strategic Approaches to the Synthesis of 2-(2-Pyrrolidinyl)benzonitrile Derivatives

The synthesis of derivatives based on the this compound core involves several key strategic approaches. These methods are designed to efficiently construct the pyrrolidine (B122466) ring and introduce the desired functional groups onto the benzonitrile (B105546) moiety.

Nucleophilic Substitution Reactions in Benzonitrile-Pyrrolidine Synthesis

Nucleophilic substitution is a fundamental reaction type utilized in the synthesis of benzonitrile-pyrrolidine structures. youtube.com This approach often involves the reaction of a halo-substituted benzonitrile with pyrrolidine or a derivative. For instance, the direct reaction of 2- and 4-cyanopyridines with lithium amides can yield aminopyridines through the displacement of the cyanide group. researchgate.net The addition of cesium fluoride (B91410) (CsF) has been shown to accelerate these reactions and improve yields. researchgate.net Similarly, the synthesis of aminopyridines can be achieved through the nucleophilic aromatic substitution of cyanopyridines. researchgate.net The reactivity of the benzonitrile core can be influenced by the presence of electron-withdrawing groups, which facilitate nucleophilic attack.

A notable example involves the reaction of 2-cyanophenyl bromide with pyrrolidin-2-one in the presence of molecular iodine as a catalyst, which proceeds at room temperature to afford the desired product in high yield. This method highlights the utility of nucleophilic substitution in forming the C-N bond between the aromatic ring and the pyrrolidine moiety.

Cycloaddition Reactions for Pyrrolidinyl-Benzonitrile Scaffold Construction

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing the five-membered pyrrolidine ring. sphinxsai.com This type of reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene, to form a heterocyclic ring. nih.govsphinxsai.com The regioselectivity and stereoselectivity of the reaction are key considerations in the synthesis of complex pyrrolidine derivatives. nih.gov

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a widely used method for synthesizing 1,2,3-triazoles, which can be incorporated into pyrrolidinyl structures. rsc.org For example, the cycloaddition of ethynyl (B1212043) trifluoroborate with azidopyrrolidine can produce a key triazolyl trifluoroborate intermediate, which can be further diversified. rsc.org Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, which then undergo a [3+2] dipolar cycloaddition with alkenes to form functionalized pyrrolidines. acs.org This method is notable for its mild reaction conditions and broad substrate scope. acs.org

The following table summarizes different cycloaddition approaches for pyrrolidine synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | Acidic conditions (e.g., TFA) | Functionalized pyrrolidines | nih.gov |

| 1,3-Dipolar Cycloaddition | Ethynyl trifluoroborate and azidopyrrolidine | N/A | Triazolyl trifluoroborate intermediate | rsc.org |

| Reductive [3+2] Cycloaddition | Amides/lactams and conjugated alkenes | Iridium complex (e.g., Vaska's complex) and TMDS | Highly substituted pyrrolidines | acs.org |

| [2+2+2] Cycloaddition | Nitriles and acetylenes | Transition metal complexes | Pyridine (B92270) derivatives | rsc.org |

Multi-Step Synthesis Pathways and Intermediate Generation

The synthesis of many this compound analogues relies on multi-step reaction sequences. savemyexams.com These pathways often begin with simpler, commercially available starting materials and involve the sequential introduction of functional groups and the construction of the heterocyclic ring. savemyexams.comyoutube.com For example, the synthesis of 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile typically involves the nitration of a benzonitrile precursor followed by a coupling reaction with a pyrrolidinone moiety.

A common strategy involves the creation of a key intermediate that can be diversified in later steps. For instance, a multi-step synthesis might involve the initial formation of a substituted benzonitrile, which is then elaborated to include the pyrrolidine ring. The synthesis of 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) is a prime example of a complex, multi-step synthesis leading to a potent and selective H3 receptor antagonist. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and controlling the stereochemical outcome. Mechanistic studies often employ a combination of spectroscopic techniques, electrochemical analysis, and computational methods. chemrxiv.org

In the context of 1,3-dipolar cycloadditions, the reaction is generally considered to be a concerted, pericyclic process where the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile interact in a suprafacial manner. sphinxsai.com The mechanism of photoredox-catalyzed α-arylation of amines to form C-N bonds has also been investigated. For the reaction between 1,4-dicyanobenzene (DCB) and N-phenylpyrrolidine (NPP), it is proposed that an excited iridium photocatalyst transfers an electron to DCB, forming a radical anion. chemrxiv.org The resulting Ir(IV) species then oxidizes NPP to a radical cation, which, after deprotonation, couples with the DCB radical anion to yield the product. chemrxiv.org

Derivatization and Analog Synthesis Research from the this compound Core

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of analogues. Derivatization is often focused on modifying the substituents on both the pyrrolidine ring and the benzonitrile moiety to explore structure-activity relationships (SAR). nih.gov

For example, a series of (S)-pyrrolidines were synthesized as CXCR4 chemokine receptor antagonists. nih.gov The synthesis involved a multi-step pathway where intermediate pyrrolidine derivatives were obtained and subsequently modified. nih.gov Similarly, the synthesis of various 3,4-disubstituted pyrrolidine sulfonamides was achieved through the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with different nitrovinyl substrates. nih.gov The resulting analogues were tested as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, and the study revealed that the nature and position of substituents on the pyrrolidine ring significantly influenced their biological activity. nih.gov

Catalytic Systems in the Synthesis of Related Benzonitrile-Pyrrolidine Structures

Catalysis plays a pivotal role in the efficient and selective synthesis of benzonitrile-pyrrolidine structures. Both metal-based and organocatalytic systems have been developed to facilitate key bond-forming reactions.

Transition metal catalysts, particularly those based on iridium, rhodium, and cobalt, are widely used. acs.orgorganic-chemistry.orgmdpi.com Iridium complexes, such as Vaska's complex, have been shown to be effective in the reductive generation of azomethine ylides for [3+2] cycloaddition reactions. acs.org Rhodium catalysts have been employed in the enantioselective synthesis of pyrrolidines. organic-chemistry.org Cobalt catalysts have been used in the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid. organic-chemistry.org

In addition to metal catalysts, organocatalysts have also been utilized. For instance, acetic acid has been used as a catalyst for the synthesis of tetracyclic compounds containing pyrrolidine rings via the 1,3-dipolar cycloaddition of azomethine ylides. rsc.org The use of chiral organocatalysts allows for the asymmetric synthesis of pyrrolidine derivatives, providing access to enantiomerically pure compounds. nih.gov

The following table provides examples of catalytic systems used in the synthesis of pyrrolidine-containing structures:

| Catalyst Type | Specific Catalyst/System | Reaction Type | Reference |

| Iridium | Vaska's complex [IrCl(CO)(PPh3)2] | Reductive [3+2] Cycloaddition | acs.org |

| Iridium | Iridium(I) complex with P,N-ligand | Asymmetric Hydrogenation | mdpi.com |

| Rhodium | Dirhodium complexes | Intramolecular Nitrene Insertion | organic-chemistry.org |

| Cobalt | Co2(CO)8 | Hydrosilylation | organic-chemistry.org |

| Organocatalyst | Acetic Acid | 1,3-Dipolar Cycloaddition | rsc.org |

| Organocatalyst | Cinchonidine-derived catalyst | Three-component domino reaction | rsc.org |

Stereoselective Synthesis of Chiral Pyrrolidinyl-Benzonitrile Compounds and Derivatives

The synthesis of enantiomerically pure or enriched chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, drugs, and chiral catalysts. nih.govmdpi.com Consequently, the development of stereoselective methods to synthesize chiral pyrrolidinyl compounds, including those bearing a benzonitrile moiety, is of significant scientific interest. These methods aim to control the three-dimensional arrangement of atoms, yielding specific stereoisomers with high fidelity. Key strategies employed include organocatalysis, metal-catalyzed reactions, and biocatalysis, often focusing on asymmetric cycloadditions and Michael additions. rsc.orgmetu.edu.tr

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. mdpi.com Chiral pyrrolidine derivatives themselves, most notably L-proline and its analogues, are highly effective organocatalysts for a variety of transformations. mdpi.comnih.gov These catalysts operate through different activation modes, such as the formation of enamines or iminiums, or by providing a chiral environment through hydrogen bonding, to guide the stereochemical outcome of a reaction. mdpi.com

A prominent organocatalytic strategy for constructing the chiral pyrrolidine skeleton is the asymmetric Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Research has demonstrated the application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. This method has proven to be highly efficient, affording the desired products in excellent yields and with outstanding enantioselectivity. rsc.org Similarly, prolinamides have been successfully employed as organocatalysts in the asymmetric aldol (B89426) reaction of isatins with acetone, yielding products with high yields and moderate enantioselectivities under additive-free conditions. mdpi.com

| Catalyst/Reagent | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane, α,β-Unsaturated Aldehydes | Michael Adduct | up to 91 | >99 | rsc.org |

| trans-4-Hydroxy-(S)-prolinamide | Isatins, Acetone | Aldol Adduct | up to 99 | up to 80 | mdpi.com |

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a versatile and highly effective platform for the stereoselective synthesis of pyrrolidines. The most extensively studied method is the [3+2] cycloaddition reaction, particularly involving azomethine ylides, which provides a direct route to the pyrrolidine core. metu.edu.trresearchgate.net The absolute stereochemistry of these reactions can be controlled through the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the approach of the reacting species. nih.govmetu.edu.tr

Palladium catalysis has been pivotal in this area. For instance, a protocol for the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines has been developed using novel phosphoramidite (B1245037) ligands. nih.gov By tuning the structure of the ligand, such as using a bis-2-naphthyl phosphoramidite, good conversion rates and high enantioselectivities can be achieved for the synthesis of N-Boc protected pyrrolidines. nih.gov Copper and silver catalysts, often in conjunction with chiral ligands like BINAP or Taniaphos, are also effective for asymmetric [3+2] cycloadditions of azomethine ylides. researchgate.net Furthermore, iridium-based catalysts have been developed for the annulation of racemic diols and primary amines through a "borrowing hydrogen" methodology, providing a rapid route to a diverse range of enantioenriched pyrrolidines. organic-chemistry.org

| Metal Catalyst | Chiral Ligand | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Palladium (Pd) | Bis-2-naphthyl phosphoramidite | [3+2] Cycloaddition | Trimethylenemethane (TMM), N-Boc imines | 76 (conversion) | 84 | nih.gov |

| Iridium (Ir) | Chiral Amine-derived Iridacycle | Borrowing Hydrogen Annulation | Racemic diols, Primary amines | Good to Excellent | N/A | organic-chemistry.org |

| Copper (Cu) / Silver (Ag) | BINAP / Taniaphos | [3+2] Cycloaddition | Azomethine ylides | N/A | N/A | researchgate.net |

| Gold (Au) / Platinum (Pt) | Various | [3+2] Cycloaddition | α-Isocyano esters, Aldehydes | Good | N/A | chim.it |

Other Synthetic Strategies

Beyond traditional organocatalysis and metal catalysis, other innovative strategies contribute to the synthesis of chiral pyrrolidines. Biocatalysis, for example, utilizes enzymes to perform stereoselective transformations under mild conditions. Laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce highly functionalized pyrrolidine-2,3-diones with new all-carbon quaternary stereocenters in good yields. rsc.org Another approach is dynamic kinetic resolution, which has been successfully applied to the enantioselective synthesis of substituted pyrrolidines. nih.gov These advancing methodologies continue to enrich the synthetic chemist's toolbox for accessing complex and valuable chiral pyrrolidine structures.

Computational and Theoretical Studies on 2 2 Pyrrolidinyl Benzonitrile Derivatives

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-(2-pyrrolidinyl)benzonitrile and its derivatives are crucial determinants of their chemical and biological properties. Molecular modeling techniques are employed to explore the conformational landscape of these molecules, with a particular focus on the pyrrolidine (B122466) ring, which can adopt various envelope (E) and twisted (T) conformations. beilstein-journals.org The specific conformation is defined by the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org

The puckering of the pyrrolidine ring can be influenced by substituents. For instance, in proline, the pyrrolidine ring can exist in C-4-exo and C-4-endo envelope conformations, and the preference for one over the other can be controlled by the stereoelectronic and inductive effects of substituents at the C-4 position. nih.gov This principle of "conformational tuning" through substitution is a key aspect of designing derivatives with specific spatial arrangements. beilstein-journals.orgnih.gov Studies on pyrrolidine nucleotide analogs have shown that alkylation or acylation of the pyrrolidinyl nitrogen can effectively modulate the ring's conformation across the entire pseudorotational cycle. beilstein-journals.org

Table 1: Conformational Parameters of the Pyrrolidine Ring

| Parameter | Description | Typical Range |

|---|---|---|

| Phase Angle (P) | Indicates which ring atoms are situated outside the ring plane. | 0°–360° |

| Max. Puckering Amplitude (Φmax) | Describes the degree of distortion of the five-membered ring out of the plane. | 35°–45° |

This table provides a general overview of the parameters used in the conformational analysis of pyrrolidine rings. beilstein-journals.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound derivatives. These calculations help in understanding the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecule's propensity to act as an electron donor or acceptor.

The benzonitrile (B105546) core generally acts as an electron-withdrawing group, influencing the electronic properties of the entire molecule. In contrast, the pyrrolidinyl group can act as an electron donor. researchgate.net This donor-acceptor character can lead to intramolecular charge transfer (ICT) phenomena, which have been studied in related systems like 4-(1H-pyrrol-1-yl)benzonitrile (PBN). acs.orgresearchgate.net In PBN, a long-wavelength absorption shoulder is attributed to a charge transfer state, and in polar solvents, a single fluorescence band with a strong solvatochromic effect confirms the charge transfer nature of the emission. acs.org

The reactivity of these compounds can be predicted by analyzing their reactivity indices. For instance, in the context of [3+2] cycloaddition reactions, DFT calculations have been used to classify benzonitrile N-oxide as both a moderate electrophile and a moderate nucleophile. mdpi.com The analysis of conceptual DFT (CDFT) can predict the regioselectivity of such reactions. mdpi.com

The electronic properties can be further modulated by introducing various substituents. For example, a nitro group, being strongly electron-withdrawing, significantly alters the electronic landscape of the molecule. Conversely, the introduction of different substituents on the pyrrolidine ring can affect its basicity and nucleophilicity. nih.gov

Table 2: Predicted Electronic Properties of a Generic Donor-Acceptor System

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the separation of positive and negative charges. | Influences intermolecular interactions and solubility. |

This table illustrates the types of electronic properties that can be calculated using quantum chemical methods to understand the reactivity of molecules like this compound derivatives.

Reaction Pathway Predictions and Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating reaction mechanisms and predicting the most favorable reaction pathways for the synthesis and transformation of this compound derivatives. DFT calculations are frequently employed to map out potential energy surfaces (PES), identify transition states, and calculate activation barriers. beilstein-journals.orgmdpi.com

For instance, in the context of cycloaddition reactions involving benzonitrile N-oxide, DFT calculations have shown that these reactions can proceed via a polar one-step mechanism. mdpi.com The analysis of the potential energy surface helps in determining the kinetic and thermodynamic favorability of different reaction channels. beilstein-journals.org

Mechanistic investigations into the synthesis of related heterocyclic systems, such as 2,5-trans-THF nitrile derivatives, have utilized DFT calculations to detail the ligand-exchange step, suggesting an inner-sphere syn attack as the most probable pathway. acs.org Similarly, computational studies on the cycloaddition of copper(I) acetylides to nitrile oxides have revealed a nonconcerted mechanism involving unique metallacycle intermediates. organic-chemistry.org

These computational approaches can also be applied to understand the reactivity of the functional groups present in this compound. For example, the nitrile group can undergo reduction to an amine, and this transformation can be modeled to understand the reaction mechanism and optimize reaction conditions. smolecule.com The pyrrolidine ring can participate in various cyclization reactions, and computational studies can predict the regioselectivity and stereoselectivity of these processes. mdpi.com

Table 3: Common Computationally Studied Reaction Types

| Reaction Type | Computational Insights Provided |

|---|---|

| Cycloaddition | Regioselectivity, stereoselectivity, mechanism (concerted vs. stepwise). mdpi.comresearchgate.net |

| Nucleophilic Substitution | Potential energy surfaces, transition state geometries, activation energies. mdpi.com |

| Hydrogenation | Reaction pathways, catalyst effects, product selectivity. researchgate.net |

| Intramolecular Cyclization | Feasibility of cyclization, ring size preference, influence of substituents. mdpi.comrsc.org |

This table summarizes how computational studies contribute to understanding various reaction types relevant to the chemistry of this compound derivatives.

Prediction of Molecular Interactions and Binding Affinities (Conceptual)

The prediction of how this compound derivatives interact with biological targets is a key application of computational chemistry in drug discovery. Molecular docking and other computational methods are used to predict the binding modes and affinities of these compounds with proteins and other biomolecules. d-nb.infonih.gov

Conceptually, the binding of a ligand like a this compound derivative to a receptor involves a complex interplay of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific conformation adopted by the molecule upon binding is crucial for achieving high affinity. nih.gov

Molecular docking simulations can be used to place a ligand into the binding site of a target protein and score the different poses based on their predicted binding energy. d-nb.info This allows for the virtual screening of large libraries of compounds to identify potential hits. researchgate.net For example, in the design of inhibitors for enzymes like sortase A, molecular docking can be used to screen for ligands with high binding affinity. researchgate.net

Advanced computational methods, such as free-energy perturbation (FEP) and empirical valence bond (EVB) simulations, can provide more accurate predictions of binding affinities. researchgate.netmit.edu These methods calculate the free energy change associated with the binding process, which is a more rigorous measure of binding affinity than docking scores. arxiv.org

The development of machine learning and deep learning models is also revolutionizing the prediction of binding affinities. mit.eduarxiv.org These models can learn from large datasets of known protein-ligand interactions to predict the binding affinity of new compounds with greater speed and accuracy. mit.edu

This table outlines the fundamental molecular interactions that are computationally modeled to predict the binding affinity of ligands such as this compound derivatives.

Structure Activity Relationship Sar Investigations for 2 2 Pyrrolidinyl Benzonitrile Analogues

Elucidation of Pharmacophore Features in Pyrrolidinyl-Benzonitrile Systems

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyrrolidinyl-benzonitrile systems, particularly those targeting DPP-4, several key pharmacophoric features have been identified through computational modeling and experimental studies. nih.govmdpi.comfip.org

The fundamental components of the pharmacophore for these inhibitors generally include:

A hydrogen bond donor: This feature is crucial for anchoring the ligand within the active site of the target protein. fip.orgmdpi.com

A hydrogen bond acceptor: This group complements the hydrogen bond donor, forming another critical interaction point. fip.orgmdpi.com

An aromatic ring: This feature often engages in π-π stacking or other non-covalent interactions with aromatic residues in the target's active site. mdpi.com

In the context of DPP-4 inhibitors, two distinct pharmacophore models have been proposed, suggesting that different ligands can adopt at least two different binding modes within the DPP-4 binding pocket. nih.gov One model for DPP-4 inhibitors includes three Pi interactions, one hydrogen bond donor, and three hydrogen bond acceptors. fip.org The pyrrolidine (B122466) ring itself is a key structural feature, providing a scaffold that correctly orients the other pharmacophoric elements for optimal interaction with the target. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, which is a significant advantage over flat, aromatic systems. nih.govresearchgate.net

Analysis of Ligand-Target Interactions: Molecular Recognition Principles

Molecular recognition governs the specific binding of a ligand to its biological target and is driven by a combination of non-covalent interactions. numberanalytics.comnju.edu.cn The key principles underpinning these interactions are complementarity in shape and chemical properties between the ligand and the binding site. numberanalytics.com For 2-(2-Pyrrolidinyl)benzonitrile analogues, these interactions are primarily hydrogen bonding, hydrophobic interactions, and π-π stacking. numberanalytics.com

In the case of DPP-4 inhibitors, the benzonitrile (B105546) group often participates in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, in the active site. nih.gov The pyrrolidine ring can fit into a hydrophobic pocket, and its nitrogen atom can act as a hydrogen bond acceptor. nih.govnih.gov For instance, the tertiary nitrogen of a 2-(hydroxymethyl)pyrrolidine moiety has been shown to form a hydrogen bond with an aspartate residue in the binding pocket of a target enzyme. nih.gov

Molecular docking studies have been instrumental in visualizing and understanding these interactions. nih.govnih.gov These computational methods simulate the binding of a ligand to a receptor, providing insights into the specific amino acid residues involved and the geometry of the complex. nih.govnih.gov For example, docking studies of DPP-4 inhibitors have revealed that the binding pocket contains both hydrophobic and hydrophilic regions, and successful ligands must possess functional groups capable of interacting favorably with both environments. nih.gov

Influence of Structural Modifications on In Vitro Biological Activity

Systematic structural modifications of the this compound scaffold have provided valuable insights into the SAR of these compounds. The in vitro biological activity is highly sensitive to changes in various parts of the molecule.

Table 1: Influence of Structural Modifications on In Vitro Biological Activity of Selected Pyrrolidinyl Analogues

| Compound | Modification | Target | Activity (IC50/Ki) | Source |

|---|---|---|---|---|

| 4u | 3,4-dichlorophenyl substitution | DAT/NET | 11.5 nM (Ki) / 37.8 nM (Ki) | drugs.ie |

| 4t | 1-naphthyl substitution | DAT/NET | Potent inhibitor | drugs.ie |

| 20 | Phenyl ring replaced with 4-pyridyl ring | Mtb | 9 μM (MIC) | acs.org |

| 21 | Phenyl ring replaced with 3-pyridyl ring | Mtb | 50 μM (MIC) | acs.org |

| 16 | Unsubstituted pyrazole (B372694) | Mtb | >50 μM (MIC) | acs.org |

| 17 | Pyrazole replaced with triazole | Mtb | Loss of potency | acs.org |

| 18 | Pyrazole replaced with imidazole (B134444) | Mtb | Loss of potency | acs.org |

DAT: Dopamine (B1211576) Transporter, NET: Norepinephrine (B1679862) Transporter, Mtb: Mycobacterium tuberculosis

The data indicates that modifications to the aromatic ring system significantly impact activity. For instance, replacing a phenyl ring with a pyridine (B92270) ring can alter potency, with the position of the nitrogen atom in the pyridine ring being a critical factor. acs.org Compound 20 , with a 4-pyridyl ring, was found to be more potent against M. tuberculosis than compound 21 , which has a 3-pyridyl ring, suggesting a potential role for hydrogen bonding interactions involving the 4-pyridine nitrogen. acs.org The nature of the heterocyclic ring attached to the main scaffold is also crucial, as replacing a substituted pyrazole with an unsubstituted one, or with other five-membered rings like triazole or imidazole, leads to a considerable loss of antitubercular activity. acs.org

Furthermore, substitutions on the phenyl ring of aminopentanophenone analogues have demonstrated that lipophilicity can influence inhibitory potency at dopamine and norepinephrine transporters, as seen with the potent activity of the 3,4-dichlorophenyl substituted compound 4u . drugs.ie The addition of polar groups can also have a significant effect. For example, the extension of polar groups like -NH2 or -OH via a short ethylamino linker was found to be detrimental to activity against M. tuberculosis. acs.org

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound analogues. nih.govresearchgate.net The three-dimensional arrangement of atoms can dramatically affect how a molecule fits into the binding site of a protein, which is itself chiral. researchgate.netscribd.com Consequently, different enantiomers of the same compound can exhibit vastly different biological activities. derangedphysiology.comnih.gov

For many pyrrolidine-containing compounds, one enantiomer is significantly more active than the other. drugs.ienih.gov For example, in a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues, the (S)-isomer was found to be the more biologically active enantiomer. drugs.ie Similarly, for certain pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines that inhibit EGFR and ErbB-2, the absolute stereochemical configuration has a notable impact on cellular potency. nih.gov In some cases, stereochemical inversion at critical chiral centers can lead to a greater than 90% reduction in receptor affinity, highlighting the importance of the precise spatial orientation of substituents for effective ligand-receptor binding.

The configuration of a chiral carbon to which a trifluoromethyl group is attached has also been shown to be a key determinant of activity. rsc.org The specific spatial arrangement of the pyrrolidine ring and its substituents is crucial for establishing the necessary interactions within the target's binding site. nih.gov The non-planarity of the pyrrolidine ring contributes to its ability to present substituents in specific spatial orientations, a feature that is critical for enantioselective recognition by proteins. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Techniques in 2 2 Pyrrolidinyl Benzonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(2-Pyrrolidinyl)benzonitrile. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can map the precise connectivity of atoms within the molecule.

Detailed research findings from related benzonitrile (B105546) and pyrrolidine (B122466) compounds allow for the prediction of characteristic spectral data. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the pyrrolidine ring. The protons on the benzonitrile ring typically appear in the downfield region (δ 7.0-8.0 ppm) rsc.orgchemicalbook.com, while the pyrrolidine protons resonate in the upfield region (δ 1.5-4.0 ppm). The proton at the chiral center (C2 of the pyrrolidine ring) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons.

In the ¹³C NMR spectrum, the carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift around δ 118-120 ppm. rsc.orgchemicalbook.com The aromatic carbons would generate signals between δ 110-150 ppm, while the pyrrolidine carbons would be found in the δ 20-70 ppm range. rsc.orgdrugbank.com Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the assignments by correlating proton and carbon signals, providing definitive structural proof. drugbank.com

Hypothetical NMR Data for this compound

This table is generated based on typical chemical shift values for benzonitrile and pyrrolidine moieties. rsc.orgchemicalbook.comchemicalbook.comsigmaaldrich.comcarlroth.com¹H NMR (Proton NMR) Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H3', H4', H5', H6') | 7.30 - 7.80 | m | N/A |

| Pyrrolidine (H2) | ~4.50 | t or m | ~7-8 |

| Pyrrolidine (H5) | ~3.40 - 3.60 | m | N/A |

| Pyrrolidine (H3, H4) | ~1.80 - 2.20 | m | N/A |

¹³C NMR (Carbon NMR) Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C1') | ~150 |

| Aromatic (C2', C3', C4', C5', C6') | 128 - 135 |

| Nitrile (CN) | ~118 |

| Aromatic (C-CN) | ~112 |

| Pyrrolidine (C2) | ~60 |

| Pyrrolidine (C5) | ~47 |

| Pyrrolidine (C3) | ~33 |

| Pyrrolidine (C4) | ~25 |

Mass Spectrometry in Reaction Monitoring and Purity Assessment

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for real-time reaction monitoring and purity assessment in the synthesis of this compound and its analogs. nih.govwada-ama.orgnih.govThis technique allows for the continuous tracking of reactants, intermediates, products, and potential by-products, providing crucial information to optimize reaction conditions. rsc.orgcaldic.comFor instance, in the synthesis of related Selective Androgen Receptor Modulators (SARMs) like LGD-4033, which shares the pyrrolidinyl-benzonitrile core, LC-MS is used to monitor the formation of the target compound and its metabolites. wada-ama.orgnih.govresearchgate.net In purity assessment, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum offers structural information that complements NMR data. For this compound, fragmentation would likely involve characteristic losses. Common fragmentation pathways for aliphatic amines include alpha-cleavage adjacent to the nitrogen atom, while nitriles can lose the •CN radical. libretexts.orgmiamioh.eduAnalysis of the fragmentation of related compounds suggests that key fragments would arise from the cleavage of the pyrrolidine ring and the loss of the nitrile group (M-26). caldic.comnih.govExpected Mass Spectrometry Fragmentation

| Ion | Description | Reference |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion, used to confirm molecular weight. | < caldic.com/td> |

| [M-HCN]⁺ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation for benzonitriles. | < nih.gov/td> |

| C₄H₈N⁺ | Fragment corresponding to the pyrrolidine ring following cleavage from the benzene (B151609) ring. | < libretexts.org/td> |

Chromatographic Methods for Isolation and Analysis in Synthesis Research

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for both analysis and purification. scielo.brcloudfront.netFor analytical purposes, reversed-phase HPLC methods using C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water with acid modifiers (like formic or phosphoric acid) are common for benzonitrile derivatives. sielc.comsielc.com Since this compound is a chiral compound, existing as (R) and (S) enantiomers, chiral chromatography is critical for separating these stereoisomers. This is particularly important in pharmaceutical research, where enantiomers can have different biological activities. The separation is typically achieved using HPLC with a chiral stationary phase (CSP). scielo.brwhiterose.ac.ukPolysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving enantiomers of various pyrrolidine derivatives. researchgate.netmdpi.comThe choice of mobile phase, often a normal-phase system like hexane (B92381) with an alcohol modifier, significantly influences the resolution and elution order of the enantiomers. researchgate.netIn some cases, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be employed to assess the purity of the final product and monitor reaction progress, often after appropriate derivatization. rsc.orgcaldic.comTypical Chromatographic Conditions for Chiral Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | < scielo.brresearchgate.net/td> |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD, Lux Amylose-2) | < researchgate.netnih.gov/td> |

| Mobile Phase | Normal Phase (e.g., n-hexane/ethanol/diethylamine) | < researchgate.net/td> |

| Detection | UV-Vis Detector | < scielo.br/td> |

X-ray Crystallography in Determining Solid-State Structures of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself may not be publicly available, analysis of related structures provides significant insight into expected molecular geometry, conformation, and intermolecular interactions. mdpi.com Studies on derivatives have successfully used this technique to confirm molecular structures. For example, the crystal structure of a tricyclic iminohydantoin, synthesized from a 2-cyanopyrrolidine precursor, was confirmed by X-ray crystallography, elucidating the complex ring-expanded product's geometry. rsc.orgIn another study, the crystal structures of new Mannich bases derived from 2-cyanoguanidinophenytoin were determined, revealing details such as the chair conformation of a morpholine (B109124) ring and the various inter- and intramolecular hydrogen bonds that stabilize the crystal packing. nih.govSimilarly, the structures of thieno[2,3-d]pyrimidine (B153573) derivatives have been elucidated, showing how the heterocyclic ring binds in a specific "folate" mode. nih.govThis technique provides unequivocal proof of stereochemistry, bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are crucial for understanding the compound's physical properties and its interactions in a biological context. nih.gov

Mechanistic Biological and Chemical Biology Research Perspectives of 2 2 Pyrrolidinyl Benzonitrile Analogues

Investigational Biological Targets and Biochemical Pathways Modulated by Related Compounds

Analogues of 2-(2-pyrrolidinyl)benzonitrile have been investigated for their effects on a diverse range of biological targets and biochemical pathways. The inherent versatility of the pyrrolidine (B122466) ring, a common feature in these compounds, allows for its incorporation into various molecular scaffolds, leading to a broad spectrum of biological activities. nih.gov

A significant area of research has focused on the inhibition of enzymes. For instance, derivatives containing the pyrrolidinyl-benzonitrile motif have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose homeostasis. researchgate.netresearchgate.netnih.govfrontiersin.org By inhibiting DPP-4, these compounds prevent the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which in turn enhances insulin (B600854) secretion and improves glycemic control. researchgate.netfrontiersin.org This mechanism is a validated therapeutic approach for type 2 diabetes. researchgate.netresearchgate.netnih.govfrontiersin.org

Another key enzyme target is Cathepsin C (Cat C) , also known as dipeptidyl peptidase I (DPP1). rsc.orggoogle.com Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of pro-inflammatory neutrophil serine proteases. rsc.org Inhibition of Cathepsin C by pyrrolidinyl-benzonitrile analogues is a therapeutic strategy for inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), by reducing the activity of these downstream proteases. google.com

The monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are also targets for related compounds. mdpi.comwikipedia.orgneurotorium.org MAOs are involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.comneurotorium.org Inhibition of MAO-B is a strategy for treating Parkinson's disease by increasing dopamine levels in the brain. mdpi.com Some pyridazinobenzylpiperidine derivatives, which share structural similarities with the broader class of pyrrolidine compounds, have shown selective inhibition of MAO-B. mdpi.com

Furthermore, analogues have been investigated as modulators of various receptors. Histamine (B1213489) H3 receptor (H3R) antagonists containing a 2-aminoethylbenzofuran skeleton with a pyrrolidinyl moiety have demonstrated potential for treating cognitive dysfunction. researchgate.netnih.govresearchgate.net These compounds have shown efficacy in animal models of cognition and attention. researchgate.netnih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) , particularly the α4β2 subtype, are another important target. unimi.itunimi.itacs.org Ligands based on pyrrolidinyl benzofuran (B130515) and benzodioxane structures have been developed as selective α4β2 nAChR partial agonists, with potential applications in neurological and psychiatric disorders. unimi.it

Research has also explored the role of these compounds in modulating other pathways. For example, some derivatives have been studied as selective androgen receptor modulators (SARMs) . nih.gov Additionally, certain benzonitrile (B105546) derivatives have been investigated as agonists for the formyl peptide receptor 2 (FPR2) , which is involved in the resolution of inflammation. nih.gov The pyrrolidine scaffold has also been incorporated into inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2) , enzymes critical for DNA damage repair. nih.gov

Table 1: Investigational Biological Targets of this compound Analogues and Related Compounds

| Biological Target | Therapeutic Area/Function | Compound Class/Analogue Structure |

|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Cyanopyrrolidine-based inhibitors |

| Cathepsin C (DPP1) | Inflammatory Diseases (e.g., COPD) | Pyrrolidine amino nitrile inhibitors |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Pyridazinobenzylpiperidine derivatives |

| Histamine H3 Receptor (H3R) | Cognitive Dysfunction | 2-Aminoethylbenzofuran derivatives |

| Nicotinic Acetylcholine Receptor (α4β2) | Neurological Disorders | Pyrrolidinyl benzofuran/benzodioxane derivatives |

| Androgen Receptor | - | 4-(Pyrrolidin-1-yl)benzonitrile (B86329) derivatives |

| Formyl Peptide Receptor 2 (FPR2) | Inflammation Resolution | Ureidopropanamides |

| Poly(ADP-ribose) Polymerase (PARP) | DNA Damage Repair | Benzimidazole carboxamides with a pyrrolidine nucleus |

Mechanisms of Enzymatic Inhibition or Modulation by Pyrrolidinyl-Benzonitrile Derivatives

The pyrrolidinyl-benzonitrile scaffold and its derivatives employ several mechanisms to inhibit or modulate enzymatic activity, primarily through reversible interactions with the enzyme's active site or allosteric sites. patsnap.comresearchgate.net

A predominant mechanism is competitive inhibition , where the inhibitor directly competes with the substrate for binding to the enzyme's active site. patsnap.com This is often observed in the inhibition of dipeptidyl peptidase-4 (DPP-4) by cyanopyrrolidine-based inhibitors. researchgate.netfrontiersin.org The cyanopyrrolidine moiety mimics the N-terminal proline or alanine (B10760859) of the natural substrates of DPP-4, allowing it to bind to the S1 pocket of the enzyme. researchgate.net The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site, contributing to potent inhibition.

In the case of Cathepsin C (DPP1) inhibitors, the mechanism involves interaction with specific pockets within the enzyme's active site. X-ray crystallography studies of pyrrolidine amino nitrile inhibitors bound to DPP1 have revealed that these compounds occupy the S1 and S2 pockets. The potency of these inhibitors is significantly influenced by interactions with residues in the S2 pocket and a network of water molecules. Stabilization of this water network through hydrogen bonding is a key factor in enhancing inhibitory potency.

For monoamine oxidase (MAO) inhibitors, the mechanism can be either reversible or irreversible. wikipedia.org Some pyridazinobenzylpiperidine derivatives have been shown to be competitive and reversible inhibitors of MAO-B. mdpi.com Kinetic studies have confirmed this competitive mechanism, where the inhibitor vies with the monoamine substrate for the active site of the enzyme. mdpi.com

Partial reversible inhibition is another mechanism observed with some benzonitrile derivatives. nih.gov In this scenario, the enzyme-inhibitor complex can still produce some product, albeit at a reduced rate. nih.gov This has been noted for certain benzonitrile derivatives that are partial inhibitors of tyrosinase. nih.gov

The modulation of enzyme activity can also occur through allosteric mechanisms. nih.gov For instance, the partial inhibition of cholinesterases by some compounds may result from binding to a peripheral anionic site on the enzyme, which is distinct from the active site. nih.gov This allosteric binding induces a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Table 2: Mechanisms of Enzymatic Inhibition by Pyrrolidinyl-Benzonitrile Derivatives

| Enzyme | Inhibition Mechanism | Key Inhibitor Features |

|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | Competitive Inhibition | Cyanopyrrolidine moiety mimics substrate, forms reversible covalent bond |

| Cathepsin C (DPP1) | Competitive Inhibition | Binds to S1 and S2 pockets, stabilizes water network |

| Monoamine Oxidase B (MAO-B) | Competitive, Reversible Inhibition | Competes with monoamine substrate for the active site |

| Tyrosinase | Partial Reversible Inhibition | Enzyme-inhibitor complex retains some activity |

| Cholinesterases | Allosteric Modulation (Partial) | Binding to peripheral anionic site induces conformational change |

Receptor Binding and Ligand Activity Studies (Focus on binding characteristics)

Research into the receptor binding characteristics of this compound analogues has revealed high-affinity interactions with several important receptor targets, particularly in the central nervous system. These studies often focus on determining binding affinities (Ki values) and understanding the structure-activity relationships that govern receptor selectivity.

Histamine H3 Receptor (H3R): Analogues based on a 2-aminoethylbenzofuran skeleton, such as ABT-239, have been identified as potent and selective H3 receptor antagonists. researchgate.netnih.govresearchgate.net These compounds exhibit high binding affinity for both human and rat H3 receptors, with Ki values in the low nanomolar range (e.g., 0.1-5.8 nM). researchgate.netnih.gov For example, ABT-239 binds to recombinant human and rat H3 receptors with pKi values of 9.4 and 8.9, respectively. researchgate.net Importantly, these compounds show high selectivity over other histamine receptor subtypes (H1, H2, and H4). researchgate.net

Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidinyl moiety is a key feature in ligands designed for nAChRs, especially the α4β2 subtype. unimi.itunimi.itacs.org Pyrrolidinyl benzofuran and benzodioxane derivatives have been synthesized and shown to have high affinity for α4β2 nAChRs. unimi.it The substitution pattern on the benzene (B151609) ring has been found to be crucial for both high affinity and selectivity against other nAChR subtypes like α3β4. unimi.itunimi.it Some of these ligands act as partial agonists at the α4β2 receptor. unimi.it Furthermore, subtle structural modifications can influence selectivity between the different stoichiometries of the α4β2 receptor, namely the high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2 isoforms. unimi.it

Somatostatin (B550006) Receptor 5 (SST5): Medicinal chemistry efforts have led to the discovery of 4-(3-aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridine analogues as potent and selective SST5 agonists. researchgate.net One lead compound from this series demonstrated excellent human SST5 potency and selectivity against other somatostatin receptor subtypes (SST1, SST2, SST3, and SST4). researchgate.net

Androgen Receptor: 4-(Pyrrolidin-1-yl)benzonitrile derivatives have been developed as selective androgen receptor modulators (SARMs). nih.gov Optimization of the structure, such as introducing a methyl group at the C-3 position of the pyrrolidine ring, was aimed at improving metabolic stability and pharmacokinetic profiles. nih.gov

Table 3: Receptor Binding Characteristics of this compound Analogues

| Receptor | Ligand Class/Analogue | Binding Affinity (Ki/pKi) | Ligand Activity |

|---|---|---|---|

| Histamine H3 Receptor | 2-Aminoethylbenzofuran derivatives (e.g., ABT-239) | 0.1-5.8 nM (Ki); 9.4 (pKi, human) | Antagonist |

| Nicotinic Acetylcholine Receptor (α4β2) | Pyrrolidinyl benzofuran/benzodioxane derivatives | Low nanomolar range | Partial Agonist |

| Somatostatin Receptor 5 (SST5) | 4-(3-Aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridines | Potent | Agonist |

| Androgen Receptor | 4-(Pyrrolidin-1-yl)benzonitrile derivatives | - | Selective Modulator (SARM) |

Role in Chemical Probe Development for Biological Systems

The structural features of this compound and its analogues make them valuable scaffolds for the development of chemical probes. These probes are essential tools for studying biological systems, enabling the investigation of enzyme mechanisms, receptor-ligand interactions, and the competitive profiling of inhibitors. nih.gov

A key application of these compounds as chemical probes is in activity-based protein profiling (ABPP) . nih.gov This technique utilizes probes that covalently bind to the active site of enzymes. By incorporating a reporter tag, such as a fluorophore or an alkyne for click chemistry, these probes allow for the detection and quantification of enzyme activity. nih.gov For example, an α-chloroacetamide probe with a terminal alkyne tag has been used to selectively label the active site cysteine of the PqsD enzyme. nih.gov Potent inhibitors that bind to the active site will prevent the probe from labeling the enzyme, providing a method for inhibitor screening. nih.gov

The pyrrolidinyl-benzonitrile scaffold can be modified to create such probes. The nitrile group, for instance, can act as a reversible covalent "warhead" that interacts with catalytic residues in an enzyme's active site. This property is particularly useful for designing probes for enzymes like Cathepsin C. google.com

Furthermore, analogues of these compounds have been developed as radiolabeled ligands for positron emission tomography (PET) imaging . acs.org By incorporating a positron-emitting isotope, such as ¹⁸F, into the structure of a high-affinity receptor ligand, researchers can visualize and quantify the distribution of that receptor in the living brain. acs.org For example, derivatives of A-85380, which contain a pyrrolidinyl moiety, have been radiolabeled and used to image α4β2 nicotinic acetylcholine receptors. acs.org

The development of fluorescence-labeled analogues is another area where these compounds serve as chemical probes. mdpi.com For instance, fluorescence-labeled TAK779 analogs, which are related to chemokine receptor ligands, have been synthesized to study their cellular uptake and localization. mdpi.com Such probes can provide valuable information about the interactions of drugs with their cellular targets. mdpi.com

Table 4: Applications of this compound Analogues as Chemical Probes

| Probe Type | Application | Target/System | Key Features |

|---|---|---|---|

| Activity-Based Probe | Inhibitor Screening (ABPP) | Enzymes (e.g., PqsD) | Covalent warhead, reporter tag (alkyne) |

| Radiolabeled Ligand | PET Imaging | Receptors (e.g., nAChRs) | Positron-emitting isotope (e.g., ¹⁸F) |

| Fluorescence-Labeled Analogue | Cellular Localization Studies | Receptors/Cellular Organelles | Fluorophore tag |

Applications and Future Directions in Chemical Research of 2 2 Pyrrolidinyl Benzonitrile

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a prevalent feature in many biologically active compounds and approved drugs, making it a desirable component in pharmaceutical development. nih.gov The compound 2-(2-Pyrrolidinyl)benzonitrile serves as a crucial building block in the synthesis of more intricate molecular structures. Its utility as an intermediate stems from the reactivity of both the pyrrolidine and benzonitrile (B105546) functionalities, which allows for a variety of chemical transformations.

Pyrrolidine-containing drugs are often synthesized from cyclic precursors like proline and its derivatives. nih.gov The synthesis of complex molecules frequently involves multi-step processes where this compound or its analogs can be introduced to construct the desired scaffold. For instance, derivatives of this compound can be utilized in coupling reactions to build larger, more complex molecules. The nitrile group, for example, can undergo various transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, offering pathways to a diverse range of derivatives. smolecule.com

Research has demonstrated the use of similar pyrrolidinyl-containing structures in the synthesis of potent therapeutic agents. For example, the synthesis of Darifenacin, a drug used to treat overactive bladder, involves intermediates that share structural similarities with this compound. google.com These synthetic routes often involve the condensation of a pyrrolidine derivative with another molecular fragment, highlighting the role of the pyrrolidinyl moiety as a key structural component. google.com

The following table summarizes examples of complex molecules synthesized using pyrrolidine-containing intermediates, illustrating the versatility of this structural motif.

| Target Molecule/Class | Synthetic Utility of Pyrrolidine Intermediate | Key Reactions |

| Darifenacin | A substituted pyrrolidine is a key building block. | Condensation, reduction. google.com |

| Avanafil | (S)-prolinol, a pyrrolidine derivative, is a starting material. | Condensation. nih.gov |

| Elbasvir | A Boc-protected pyrrolidine derivative is used in the synthesis. | Oxidation, condensation, bromination. nih.gov |

| Perampanel | A pyridone derivative containing a nitrile group, demonstrating the utility of the benzonitrile moiety in complex drug molecules. nih.gov | Structure-activity relationship studies involving manipulation of aromatic rings. nih.gov |

Precursor for the Development of Novel Chemical Entities

The unique combination of a pyrrolidine ring and a benzonitrile group in this compound makes it an attractive starting point for the discovery of new chemical entities with potential therapeutic applications. smolecule.comsmolecule.com The pyrrolidine scaffold is known to contribute to the three-dimensional structure of molecules, which is crucial for their interaction with biological targets. nih.gov

The benzonitrile group can act as a hydrogen bond acceptor and its presence can influence the pharmacokinetic properties of a molecule, such as reducing susceptibility to oxidative metabolism. nih.gov This makes the benzonitrile-pyrrolidine scaffold a promising framework for designing novel drugs. For example, derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been synthesized and evaluated as selective androgen receptor modulators (SARMs). nih.gov

Furthermore, the structural motif of this compound is found in compounds investigated for a variety of biological activities. For instance, compounds with a similar benzofuran-pyrrolidine-benzonitrile structure have been explored as H3 receptor antagonists for enhancing cognition and attention. researchgate.netontosight.ai The development of novel PAR-2 inhibitors, which are of interest for treating a range of disorders, also involves compounds with related structural features. google.com

The table below highlights some novel chemical entities derived from or related to the benzonitrile-pyrrolidine scaffold and their potential applications.

| Chemical Entity Class | Potential Application | Key Structural Features |

| 4-(Pyrrolidin-1-yl)benzonitrile derivatives | Selective Androgen Receptor Modulators (SARMs). nih.gov | Pyrrolidine ring and a benzonitrile group. nih.gov |

| 2-Aminoethylbenzofuran H3 receptor antagonists | Cognition and attention enhancement. researchgate.net | Benzofuran (B130515), pyrrolidine, and benzonitrile moieties. researchgate.net |

| PAR-2 inhibitors | Treatment of pain, inflammatory disorders, and other conditions. google.com | Diverse structures, some incorporating pyrrolidine-like features. google.com |

| Cathepsin K inhibitors | Treatment of osteoporosis. nih.gov | α-amino nitrile functionality. nih.gov |

Emerging Research Frontiers and Unexplored Reactivity of the Benzonitrile-Pyrrolidine Scaffold

The benzonitrile-pyrrolidine scaffold continues to present exciting opportunities for further research and discovery. While significant progress has been made in utilizing this framework, several areas remain ripe for exploration.

One emerging frontier is the development of new catalytic methods that leverage the unique properties of this scaffold. For example, chiral gold(I) complexes incorporating a C2-chiral pyrrolidine have been developed for enantioselective catalysis, opening new avenues for asymmetric synthesis. acs.org The development of novel synthetic methods, such as photoredox/copper-catalyzed cascade radical cyclization, could lead to new ways of functionalizing the pyrrolidinone core, a close relative of the pyrrolidine ring. researchgate.net

The unexplored reactivity of the benzonitrile-pyrrolidine scaffold is another promising area. The interplay between the electron-withdrawing nitrile group and the electron-donating pyrrolidine ring can lead to unique reactivity patterns that have yet to be fully harnessed. For example, the nitrile group can participate in cycloaddition reactions, offering a pathway to novel heterocyclic systems. nih.gov Further investigation into the reactivity of this scaffold under various conditions could unveil novel transformations and lead to the synthesis of previously inaccessible molecular architectures.

Moreover, the application of computational methods, such as the development of 3D molecular fingerprints, can aid in the discovery of new biological targets for compounds containing the benzonitrile-pyrrolidine scaffold. biorxiv.org These in silico approaches can help predict the biological activity of novel derivatives and guide synthetic efforts towards the most promising candidates.

Future research in this area could focus on:

Novel Catalytic Systems: Designing new catalysts that can selectively functionalize the benzonitrile-pyrrolidine scaffold.

Unconventional Reactivity: Exploring the reactivity of the scaffold under photoredox, electrochemical, or other non-traditional conditions.

Bioisosteric Replacements: Investigating the replacement of the benzonitrile or pyrrolidine moieties with other functional groups to fine-tune biological activity and physicochemical properties.

Complex Scaffolds: Using the benzonitrile-pyrrolidine core as a starting point for the synthesis of more complex, three-dimensional molecules with novel biological properties.

Q & A

Basic: What are the common synthetic routes for 2-(2-pyrrolidinyl)benzonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Nucleophilic Substitution : A primary route involves reacting pyrrolidine derivatives with halogenated benzonitriles. For example, substituting 2-chlorobenzonitrile with 2-pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Wittig Reaction : Evidence from related benzonitrile syntheses suggests using brominated intermediates (e.g., 2-(bromomethyl)benzonitrile) coupled with pyrrolidine-containing aldehydes via Wittig olefination. This requires controlled exothermic conditions and solvent optimization (e.g., DMF or THF) .

- Optimization Strategies :

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Spectroscopy :

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates stereochemistry .

- X-ray Crystallography : Resolves crystal packing and confirms substituent geometry in solid-state studies .

Advanced: How can researchers resolve contradictions in biological activity data across synthetic batches?

Methodological Answer:

- Root-Cause Analysis :

- Biological Replication : Test batches in parallel against standardized cell lines (e.g., MCF-7 for cytotoxicity) with positive controls (e.g., etoposide) .

- Statistical Validation : Apply ANOVA to determine if activity differences (e.g., IC₅₀ values) are statistically significant .

Advanced: What methodologies elucidate this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., serotonin receptors). Validate with mutagenesis studies on key residues .

- Spectrophotometric Binding Assays : Measure interactions with DPPH radicals or proteins via UV-Vis titration. Calculate binding constants (Kₐ) and free energy (ΔG) using Benesi-Hildebrand plots .

- In Vitro Functional Assays :

Advanced: How do structural modifications influence electronic properties in OLED applications?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitrile) : Enhance electron mobility and reduce HOMO-LUMO gaps, critical for thermally activated delayed fluorescence (TADF) in OLEDs .

- Pyrrolidine Rigidity : Introduce steric hindrance to prevent aggregation-induced quenching. Test via cyclic voltammetry and photoluminescence quantum yield (PLQY) measurements .

- Device Fabrication :

- Layer Optimization : Spin-coat the compound as an emissive layer (EML) with hole/electron transport layers (e.g., TAPC/TmPyPB). Measure efficiency (cd/A) and CIE coordinates .

- Stability Testing : Accelerate degradation under continuous operation (1000 hrs) to assess luminance decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.